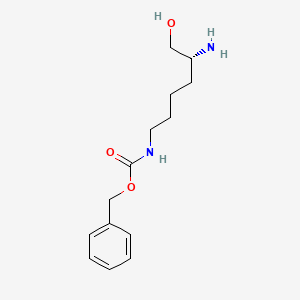

H-D-Lys(Z)-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(5R)-5-amino-6-hydroxyhexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c15-13(10-17)8-4-5-9-16-14(18)19-11-12-6-2-1-3-7-12/h1-3,6-7,13,17H,4-5,8-11,15H2,(H,16,18)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIWOXCDTQASKH-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC[C@H](CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for H D Lys Z Ol and Analogues

Stereoselective Synthesis of D-Lysine Derivatives

The precise control of stereochemistry is paramount in the synthesis of D-lysine derivatives to ensure the desired biological activity and to avoid the presence of unwanted diastereomers.

Enantioselective Routes to H-D-Lys(Z)-ol

The preparation of enantiomerically pure D-lysine is a challenging but essential first step. While L-lysine is readily available from natural sources, D-lysine is typically obtained through synthetic routes. One common approach involves the racemization of L-lysine hydrochloride followed by optical resolution. google.com This process, however, can be complex and may not be suitable for large-scale industrial production. google.com

More advanced and efficient methods often employ enzymatic or chemoenzymatic strategies. For instance, a two-enzyme cascade system has been developed for the efficient production of enantiopure D-lysine from L-lysine. mdpi.com This system utilizes a lysine (B10760008) racemase to convert L-lysine to a racemic mixture (DL-lysine), followed by the selective degradation of the L-enantiomer by a lysine decarboxylase, leaving the desired D-lysine. mdpi.com Such biocatalytic methods offer high enantiomeric excess and operate under mild conditions. mdpi.com

Another approach involves the stereoselective synthesis from achiral precursors or other chiral building blocks. For example, the enantioselective alkynylation of isatin-derived ketimines has been reported as a method for generating chiral amino acid derivatives. While not directly applied to this compound in the cited literature, the principles of asymmetric catalysis are fundamental to developing novel and efficient syntheses of chiral amino acids like D-lysine.

Role of Chirality in Synthetic Strategies

Chirality is a fundamental concept in the synthesis and application of amino acid derivatives. jpt.com The "handedness" of a molecule can dramatically affect its biological function, as biological systems like enzymes and receptors are often stereospecific. jpt.com In the context of peptide synthesis, the incorporation of D-amino acids, such as D-lysine, can confer resistance to proteolytic degradation, thereby enhancing the stability and bioavailability of peptide-based drugs. jpt.com

The synthesis of peptides containing D-amino acids requires careful consideration of the synthetic route to prevent racemization and ensure the incorporation of the correct stereoisomer. pu-toyama.ac.jp The development of stereoselective enzymatic methods for the synthesis of D-amino acid N-alkylamides demonstrates the power of biocatalysis in achieving high optical purity. pu-toyama.ac.jp

Protective Group Chemistry in this compound Synthesis

The synthesis of this compound inherently involves the use of protecting groups to mask reactive functional groups and direct the course of the reaction. The benzyloxycarbonyl (Z) group is a key player in this context.

Application and Removal of Benzyloxycarbonyl (Z) Group

The benzyloxycarbonyl (Z or Cbz) group is a well-established protecting group for the amino function, particularly the side-chain ε-amino group of lysine. fiveable.mepeptide.com It is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate under basic conditions. The Z group is valued for its stability under a range of reaction conditions, including those used for the removal of other protecting groups like Boc (tert-butyloxycarbonyl). researchgate.net

The removal of the Z group is commonly achieved through catalytic hydrogenation, a method that is generally mild and does not affect other sensitive functional groups. fiveable.metandfonline.com Alternatively, strong acidic conditions, such as treatment with hydrogen bromide in acetic acid (HBr/AcOH), can also be used for its cleavage. fiveable.me This versatility in deprotection allows for its use in various synthetic strategies, including both solution-phase and, to a lesser extent, solid-phase peptide synthesis. peptide.comresearchgate.net

Orthogonal Protection Strategies for Lysine Side Chains

In the synthesis of complex peptides or modified proteins, it is often necessary to selectively deprotect one functional group in the presence of others. This requires an orthogonal protection strategy, where different protecting groups can be removed under distinct and non-interfering conditions. researchgate.netiris-biotech.de

For lysine, which has two amino groups (α and ε), orthogonal protection is crucial. fiveable.me A common strategy involves protecting the α-amino group with a base-labile group like Fmoc (9-fluorenylmethoxycarbonyl) and the ε-amino group with an acid-labile group like Boc, or vice versa. fiveable.meiris-biotech.de The Z group can also be part of an orthogonal scheme. For instance, in Boc-based solid-phase peptide synthesis (SPPS), the ε-amino group of lysine can be protected with the Z group, which is stable to the acidic conditions used to remove the Boc group from the N-terminus. peptide.com

More advanced orthogonal protecting groups for the lysine side chain have been developed to allow for on-resin modifications, such as cyclization or labeling. iris-biotech.de These include groups like Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl), which are labile to hydrazine (B178648) but stable to both acidic (TFA) and basic (piperidine) conditions used in Fmoc-based SPPS. sigmaaldrich-jp.com Other highly acid-labile groups like Mtt (methyltrityl) and Mmt (methoxytrityl) can be removed with very dilute acid, allowing for selective deprotection on the solid support. iris-biotech.de

Recent research has also focused on developing novel biocompatible protecting groups for lysine that can be removed under very mild, bio-orthogonal conditions, such as enzymatic or specific chemical cleavage, for applications in chemoenzymatic protein synthesis. chemrxiv.orgnih.gov

Advanced Synthetic Approaches to this compound

The demand for enantiomerically pure D-amino acids and their derivatives has driven the development of advanced synthetic methods. While classical resolution and standard protecting group manipulations remain relevant, modern approaches often leverage catalysis and biocatalysis to improve efficiency, stereoselectivity, and environmental footprint.

Synergistic photoredox and pyridoxal (B1214274) radical biocatalysis represents a cutting-edge approach for the stereoselective synthesis of non-canonical amino acids. nih.gov This method combines the power of visible light photoredox catalysis to generate radical intermediates with the stereocontrol of pyridoxal 5'-phosphate (PLP)-dependent enzymes to achieve highly stereoselective C-C bond formation. nih.gov While not yet reported for this compound specifically, this technology holds promise for the future synthesis of complex chiral amino acids.

Furthermore, the development of solvent-free or "greener" solvent systems for peptide synthesis is an active area of research. rsc.org Microwave-assisted organic synthesis has also been explored to accelerate reactions and improve yields in peptide coupling. rsc.org These advancements aim to make the synthesis of compounds like this compound more sustainable and efficient.

The synthesis of this compound and its analogs is a multifaceted endeavor that relies on a deep understanding of stereoselective synthesis and protective group chemistry. The continuous development of novel synthetic methodologies, particularly those employing enzymatic and catalytic approaches, will undoubtedly lead to more efficient and versatile routes to this important building block and its derivatives.

Solution-Phase Synthetic Protocols

Solution-phase synthesis remains a foundational approach for producing this compound. The process typically involves two distinct steps: protection and reduction.

First, the ε-amino group of D-lysine is selectively protected with a benzyloxycarbonyl (Z or Cbz) group. This is a standard procedure in peptide chemistry. The starting material, D-lysine, is reacted with an appropriate reagent like benzyl chloroformate under basic conditions to yield H-D-Lys(Z)-OH. nih.gov

The crucial second step is the reduction of the carboxylic acid group of H-D-Lys(Z)-OH to a primary alcohol to form this compound. Several reducing agents can accomplish this transformation. A common and effective method involves the use of sodium borohydride (B1222165) (NaBH₄). core.ac.uk To facilitate this reduction, the carboxylic acid is often activated first. One method is to convert the N-protected amino acid into a mixed anhydride (B1165640) using ethyl chloroformate in a solvent like dry tetrahydrofuran (B95107) (THF). This reactive intermediate is then reduced with an excess of sodium borohydride in water at room temperature. core.ac.uk This method has been shown to be effective for Z-protected amino acids with satisfactory yields and minimal racemization. core.ac.uk

Another powerful reducing agent is diborane (B8814927) (B₂H₆), which can specifically reduce carboxyl groups in peptides and proteins without affecting peptide bonds or acid amide residues. nih.gov Studies have shown that reactions with diborane at 0°C are highly specific for carboxyl groups. nih.gov More advanced methods describe the solvent-free reduction of N-protected amino acids, including those with a Z-group, using NaBH₄ promoted by a combination of 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of triphenylphosphine (B44618) (PPh₃). rsc.org This approach offers high yields in a very short reaction time. rsc.org

Table 1: Comparison of Solution-Phase Reduction Methods for N-Protected Amino Acids

| Activating/Reducing System | Solvent | Temperature | Reaction Time | Notes |

|---|---|---|---|---|

| Ethyl Chloroformate / NaBH₄ | THF / Water | Room Temp. | ~2 hours | Forms a mixed-anhydride intermediate; satisfactory yields. core.ac.uk |

| Diborane (B₂H₆) | Not specified | 0°C to -10°C | Not specified | Highly specific for carboxyl groups. nih.gov |

| TCT / PPh₃ / NaBH₄ | Solvent-free | Not specified | ~10 minutes | Eco-friendly method with excellent yields. rsc.org |

Solid-Phase Synthetic Protocols (SPPS)

While this compound itself is typically synthesized in solution, its analogues are often prepared using Solid-Phase Peptide Synthesis (SPPS). In this context, an amino alcohol like this compound can be anchored to a solid support (resin) to serve as the starting point for chain elongation.

The synthesis of octreotide, a peptide analogue containing a C-terminal amino alcohol (threoninol), provides a relevant example. In these syntheses, a protected amino alcohol, such as Fmoc-Thr(tBu)-ol, is attached to a trityl-type polystyrene resin. unibo.it The peptide chain is then built upon the free α-amino group of the anchored amino alcohol using standard Fmoc/tBu chemistry. unibo.itgoogle.com This involves sequential cycles of Fmoc-deprotection (typically with piperidine (B6355638) in DMF) and coupling of the next Fmoc-protected amino acid. unibo.it

By analogy, this compound, once synthesized, could be protected at its α-amino group (e.g., with Fmoc) to give Fmoc-D-Lys(Z)-ol. This derivative could then be attached to a suitable resin, such as 2-chlorotrityl chloride resin, through its hydroxyl group. The resin-bound amino alcohol would then be ready for the stepwise addition of other amino acids to create various peptide alcohol analogues. The final peptide is cleaved from the resin using an acidic cocktail, such as trifluoroacetic acid (TFA) with scavengers. unibo.it

Enzymatic Synthesis Approaches

The direct enzymatic synthesis of this compound has not been extensively documented. However, the field of biocatalysis offers potential routes for the synthesis of such chiral amino alcohols and their precursors.

Enzymes, particularly lipases and oxidoreductases, are widely used for their high chemo-, regio-, and enantioselectivity under mild conditions. google.com For instance, ε-poly-L-lysine (ε-PL), a homopolymer linked between the α-carboxyl and ε-amino groups, is synthesized non-ribosomally by ε-PL synthetase, an enzyme that activates L-lysine via adenylation in an ATP-dependent manner. frontiersin.orgresearchgate.net While this produces a polymer, it demonstrates enzymatic activation and polymerization of lysine.

More relevant to this compound, biotransformations have been developed to convert Nε-carbobenzoxy(CBZ)-L-lysine into its corresponding α-hydroxy acid (CBZ-L-oxylysine). google.com This process uses an L-amino acid oxidase followed by reduction of the intermediate keto acid by a dehydrogenase. google.com While this produces a hydroxy acid rather than an amino alcohol, it shows that enzymes can act on Z-protected lysine derivatives. The enzymatic reduction of a carboxylic acid to an alcohol is a challenging but feasible step, often requiring specific carboxylate reductases.

The synthesis of amino alcohols can also be approached through enzymatic kinetic resolution, where an enzyme selectively acylates one enantiomer of a racemic amino alcohol, allowing for the separation of the two forms. This highlights the potential for enzymes to be used in the production or resolution of chiral building blocks like this compound.

Green Chemistry Principles in this compound Production

Several principles of green chemistry can be applied to the synthesis of this compound to improve its environmental footprint.

Use of Renewable Feedstocks : The ultimate precursor, D-lysine, can be produced through fermentation processes, which utilize renewable resources like sugars. Current time information in Bangalore, IN. This makes the entire synthetic chain more sustainable compared to petrochemical-based routes.

Atom Economy and Waste Prevention : Optimizing reactions to maximize the incorporation of all materials used in the process into the final product is a key goal. Efficient reduction methods that proceed with high yield and selectivity minimize waste.

Use of Safer Solvents and Reagents : Research into greener solvents aims to replace hazardous organic solvents like DMF and dichloromethane. nih.gov Furthermore, methods that operate under solvent-free conditions, such as the TCT/PPh₃/NaBH₄ reduction, represent a significant advancement in green chemistry. rsc.org Using milder and more selective reducing agents like borane (B79455) complexes or enzyme-based systems also contributes to a safer process. researchgate.netorganic-chemistry.org

Energy Efficiency : Performing reactions at ambient temperature and pressure, as seen in some NaBH₄ reduction protocols, reduces energy consumption compared to methods requiring high heat or pressure. core.ac.ukresearchgate.net

Table 2: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in this compound Synthesis |

|---|---|

| Renewable Feedstocks | Use of D-lysine derived from fermentation. Current time information in Bangalore, IN. |

| Safer Solvents | Use of water or development of solvent-free protocols. core.ac.ukrsc.org |

| Catalysis | Employing catalytic reagents (e.g., PPh₃) instead of stoichiometric ones; exploring enzymatic catalysts. rsc.orggoogle.com |

| Energy Efficiency | Utilizing reactions that proceed at room temperature. core.ac.ukescholarship.org |

| Waste Prevention | High-yield, high-selectivity reactions to minimize by-products. rsc.org |

Utilization of Coupling Reagents in Synthesis

Coupling reagents are essential for forming amide (peptide) bonds and are therefore not used in the direct synthesis of this compound from its amino acid precursor. However, they are critically important for the synthesis of analogues of this compound.

Once this compound is obtained, its free α-amino group can be coupled with a carboxylic acid to form a new amide bond. This is a common strategy for creating peptide-like molecules or other derivatives. This reaction requires the activation of the carboxylic acid, which is achieved using a coupling reagent.

Common classes of coupling reagents include:

Carbodiimides : Such as Dicyclohexylcarbodiimide (B1669883) (DCC) and Diisopropylcarbodiimide (DIC). These are often used with additives like 1-Hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® to enhance efficiency and suppress racemization. unibo.itmedchemexpress.com

Onium Salts (Aminium/Uronium and Phosphonium) : Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU, and PyBOP are highly efficient and are standard in SPPS. medchemexpress.cominterchim.fr These reagents require a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to proceed. unibo.it

For example, to synthesize an analogue where an acetyl group is attached to the α-amino group of this compound, one would react this compound with acetic acid in the presence of a coupling reagent like DCC/HOBt. This would yield Nα-acetyl-Nε-benzyloxycarbonyl-D-lysinol.

Applications of H D Lys Z Ol in Peptide and Peptidomimetic Chemistry

Role in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) revolutionized the way peptides are constructed, offering a streamlined and efficient method for assembling amino acid chains on an insoluble resin support. csic.esasm.org H-D-Lys(Z)-ol plays a significant role in this methodology, enabling the introduction of a D-lysine residue at specific positions within a peptide sequence.

Incorporation into Peptide Sequences

The incorporation of this compound into a growing peptide chain follows the standard protocols of SPPS, which involves the repetitive cycle of coupling and deprotection steps. csic.esasm.org The process begins with the deprotection of the α-amino group of the resin-bound amino acid, making it available for coupling with the next amino acid in the sequence. This compound, with its α-amino group temporarily protected (commonly with Fmoc or Boc), is then activated and coupled to the resin-bound peptide. The benzyloxycarbonyl (Z) group on the ε-amino group of the lysine (B10760008) side chain remains intact during this process, ensuring that the peptide chain elongates in a linear fashion. peptide.com The incorporation of D-amino acids, such as this compound, can enhance the proteolytic stability of the resulting peptide. asm.orgrsc.org

Optimization of Coupling Reactions Involving this compound

| Coupling Reagent/Additive | Function |

| Dicyclohexylcarbodiimide (B1669883) (DCC) | Activates the carboxylic acid of the incoming amino acid. |

| Diisopropylcarbodiimide (DIC) | Similar to DCC, but the urea (B33335) byproduct is more soluble. |

| 1-Hydroxybenzotriazole (B26582) (HOBt) | Suppresses racemization and accelerates coupling. |

| Oxyma Pure | An alternative to HOBt, known for its safety and efficiency. rsc.org |

| HBTU/DIPEA | A pre-activated ester system for rapid coupling. acs.org |

Minimization of Side Reactions During Deprotection and Cleavage

The final stages of SPPS involve the deprotection of side-chain protecting groups and the cleavage of the peptide from the solid support. researchgate.net These steps are often performed simultaneously using strong acids like trifluoroacetic acid (TFA). The benzyloxycarbonyl (Z) group protecting the side chain of lysine is susceptible to acidolysis, but its removal can sometimes lead to side reactions. One potential side reaction is the formation of carbocations from the protecting groups, which can then react with nucleophilic residues in the peptide, such as tryptophan or methionine. researchgate.net To minimize these unwanted modifications, "scavengers" are added to the cleavage cocktail. researchgate.net These are nucleophilic compounds that trap the reactive carbocations before they can damage the target peptide.

A study on the acidolytic cleavage of Boc-Lys(Z)-resin identified the formation of H-Lys(Bzl)-OH as a side product, indicating N-benzylation during deprotection. osti.gov The extent of this side reaction was found to depend on the cleavage reagent and the presence of scavengers. osti.gov

Scalability Considerations in Industrial Peptide Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of peptides presents several challenges. ug.edu.pl For syntheses involving this compound, factors such as the cost and availability of the raw material, the efficiency of the coupling and deprotection steps on a larger scale, and the management of solvent waste become critical. rsc.org Industrial-scale SPPS requires robust and highly optimized protocols to ensure consistent product quality and yield. nih.gov The choice of protecting groups, including the Z-group on lysine, must be evaluated for its suitability in large-scale manufacturing processes, where efficiency and cost-effectiveness are paramount. ug.edu.pl The development of greener solvents and more efficient coupling reagents is an ongoing area of research aimed at making industrial peptide synthesis more sustainable. rsc.orgunifi.it

Design and Synthesis of Peptidomimetics Incorporating this compound

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability and bioavailability. diva-portal.org The incorporation of non-natural amino acids like D-isomers is a common strategy in peptidomimetic design. nih.gov this compound serves as a key building block in the synthesis of such peptidomimetics. Its introduction can alter the three-dimensional structure of the peptide backbone, potentially leading to novel biological activities. nih.gov For example, the synthesis of triazole-containing peptidomimetics has been achieved starting from H-Lys(Z)-OBzl. core.ac.uk The Z-group and the benzyl (B1604629) ester offer the convenience of being deprotected in a single step. core.ac.uk The design of peptidomimetics often involves a rational approach, starting from a bioactive peptide and systematically modifying its structure to improve its properties. diva-portal.org This can include replacing peptide bonds with more stable linkages or introducing conformational constraints. diva-portal.orgnih.gov

Mimicry of Amide Bonds and Peptide Conformations

Peptidomimetics are compounds designed to replicate the structure and function of natural peptides but with improved pharmacological profiles. nih.govdiva-portal.org A primary strategy in peptidomimetic design is the replacement of the scissile amide bond with a more stable surrogate that preserves the essential topography and electronic properties required for biological activity. scholaris.ca this compound serves as a precursor for building blocks used in this mimicry.

The functional groups of this compound—the primary alcohol and the protected side-chain amine—can be chemically altered to introduce functionalities that form non-peptidic linkages. These linkages can enforce specific dihedral angles, thereby mimicking the secondary structures of peptides, such as β-turns or helical folds. mdpi.comresearchgate.net The resulting peptidomimetics often retain the ability to bind to the biological target while exhibiting enhanced resistance to proteolytic enzymes. scholaris.ca

Introduction of Triazole Rings and Other Bioisosteres

One of the most successful strategies in modern medicinal chemistry is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The 1,2,3-triazole ring is a prominent bioisostere for the amide bond. researchgate.netunimore.itcornell.edu It is exceptionally stable to hydrolysis, oxidation, and reduction. unimore.itcornell.edu The synthesis of 1,2,3-triazoles is often achieved through the highly efficient and regioselective copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." mdpi.comnih.gov

This compound is an ideal starting point for introducing these triazole rings into a peptide sequence. The side-chain amine, after deprotection of the Z-group, can be converted into an azide. Separately, the primary alcohol can be transformed into a terminal alkyne. The resulting bifunctional building block can then be incorporated into a peptide and subsequently used to form a triazole linkage, either intramolecularly for cyclization or intermolecularly to link different peptide strands. core.ac.uk Depending on the substitution pattern, 1,4-disubstituted 1,2,3-triazoles effectively mimic the trans-amide bond, while 1,5-disubstituted triazoles can mimic the cis configuration. mdpi.comresearchgate.net

| Feature | Amide Bond | 1,4-Disubstituted 1,2,3-Triazole |

| Mimicry | - | trans-peptide bond |

| Geometry | Planar | Planar |

| Dipole Moment | ~3.5 D | ~5 D |

| Hydrogen Bonding | H-bond acceptor (C=O) and donor (N-H) | H-bond acceptor (N2, N3) and weak donor (C5-H) |

| Stability | Susceptible to proteolysis | Proteolytically stable |

| Synthesis | Standard peptide coupling | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

This table provides a comparative overview of the properties of a standard amide bond versus a 1,4-disubstituted 1,2,3-triazole ring used as a bioisosteric replacement. mdpi.comresearchgate.net

Synthesis of Constrained and Cyclic Peptidomimetics

Imposing conformational constraints on a peptide is a powerful strategy to increase its potency, receptor selectivity, and metabolic stability. researchgate.net Cyclization is a common method for achieving this, as it reduces the molecule's flexibility and locks it into a bioactive conformation. researchgate.netrsc.org The lysine side chain is frequently employed to create cyclic structures through side-chain-to-side-chain or side-chain-to-backbone linkages. whiterose.ac.ukuniversiteitleiden.nl

This compound and its derivatives are instrumental in these syntheses. After incorporation into a linear peptide sequence, the protecting group on the lysine side chain can be removed, and the liberated amine can form a lactam bridge by reacting with a carboxylic acid at another position in the chain. nih.gov This results in a conformationally restricted cyclic peptide. Furthermore, the functional handles on lysine derivatives can be used to create cyclic peptides via other methods, such as ring-closing metathesis (RCM), which forms a carbon-carbon double bond to constrain the peptide. uu.nl

| Research Finding | Approach | Resulting Compound Type | Reference(s) |

| Synthesis of cyclic dipeptides from lysine derivatives to form lactam rings. | Intramolecular cyclization of a modified lysine derivative. | Conformationally constrained lactam-dipeptides. | nih.gov |

| On-resin cyclization by forming a linkage with the lysine ε-amine. | Solid-phase synthesis followed by intramolecular side-chain cyclization. | Cyclic decapeptide derivatives (e.g., gramicidin (B1672133) S analogs). | universiteitleiden.nl |

| Use of olefin metathesis for covalent stabilization of peptide structures. | Ring-closing metathesis (RCM) of peptides containing unsaturated amino acids. | Dicarba analogs and other stabilized cyclic peptides. | uu.nl |

| Cyclodimerization of linear tripeptides containing lysine. | Head-to-tail cyclization of a precursor peptide. | Cyclic hexapeptides. | whiterose.ac.uk |

This table summarizes selected research findings on the synthesis of constrained and cyclic peptidomimetics using lysine-based building blocks.

Development of Unnatural Amino Acid Containing Peptides

The incorporation of unnatural amino acids is a cornerstone of modern peptide drug design. rsc.org These non-proteinogenic building blocks offer a way to create peptides with novel structures and functions, often referred to as "foldamers," which can adopt stable, predictable secondary structures. rsc.org Using unnatural amino acids can dramatically improve a peptide's therapeutic profile by enhancing its resistance to degradation by peptidases, thereby increasing its in vivo half-life. rsc.org

As an unnatural D-amino alcohol, this compound is by definition a building block for such peptides. medchemexpress.com Its incorporation, or the inclusion of its derivatives, fundamentally alters the peptide's nature. Research has consistently shown that strategic replacement of natural L-amino acids with unnatural counterparts, including D-amino acids or modified residues like those derived from this compound, can lead to significant improvements in biological activity and stability. mdpi.comnih.gov For instance, peptides containing unnatural amino acids at specific positions have been shown to be potent enzyme inhibitors, with inhibitory constants (Ki) in the micromolar range. nih.gov Similarly, replacing lysine with other non-proteinogenic amino acids in antimicrobial peptides has been found to increase their potency and broaden their spectrum of activity. mdpi.com This strategy allows for the fine-tuning of a peptide's properties to optimize it for therapeutic use.

| Study Focus | Unnatural Amino Acid(s) Used | Key Finding | Reference |

| Enzyme Inhibition | D-Tic, L-Tic, Aib, MLeu, etc. at the P'1 position | Analogs displayed moderate to strong inhibition of hPC1 and hfurin enzymes (Ki from 0.8 to 170 µM). | nih.gov |

| Antimicrobial Peptides | Ornithine (Orn), Diaminobutyric acid (Dab) replacing Lysine | Replacement of Lys with Orn or Dab increased antibacterial activity against B. subtilis. | mdpi.com |

| Peptide Foldamers | N-substituted glycines, β-amino acids, aza-amino acids | These building blocks create novel helical structures with superior resistance to proteolysis. | rsc.org |

| Peptide Stabilization | D-amino acids, N-methylated amino acids | Incorporation of D-amino acids or other unnatural residues makes peptides unrecognizable to peptidases, increasing stability. | rsc.org |

This table presents detailed research findings on the impact of incorporating unnatural amino acids into peptides.

H D Lys Z Ol in Biochemical and Biological Research Applications

Building Block for Bioactive Molecules

The strategic placement of the Z-group on the side-chain amine of H-D-Lys(Z)-ol is critical for its role as a building block. This protection allows chemists to selectively modify other parts of the molecule, such as the primary alpha-amino group or the terminal hydroxyl group. After these modifications, the Z-group can be removed, exposing the epsilon-amino group for further reactions. This orthogonal strategy is fundamental to the synthesis of complex, multi-functional bioactive molecules used to study and influence biological processes like receptor binding and protein interactions. chemimpex.com

Synthesis of Ligands for Receptor Binding Studies

This compound is a key component in the synthesis of specialized ligands designed to bind to specific biological receptors. chemimpex.com In the creation of novel peptide-based ligands, such as those targeting G-protein coupled receptors (GPCRs) like opioid or neurotensin (B549771) receptors, incorporating protected amino acids is essential for building the desired sequence and structure. nih.govacs.org

The synthesis process often involves solid-phase peptide synthesis (SPPS), where amino acids are added sequentially. acs.org Using a protected D-lysine derivative like this compound allows for the introduction of a D-amino acid, which can confer resistance to degradation by natural enzymes. Furthermore, the protected side chain prevents unwanted reactions, ensuring that the peptide backbone is assembled correctly. Once the main peptide structure is complete, the Z-group can be removed to allow for the attachment of other molecules, such as fluorophores or other pharmacophores, at that specific lysine (B10760008) side-chain position to create highly specific probes for receptor binding assays. researchgate.net This approach has been used to create bifunctional peptide ligands that can interact with multiple receptors simultaneously, providing tools to explore complex signaling pathways. nih.gov

Probes for Protein-Protein Interactions

Understanding how proteins interact is crucial for deciphering cellular mechanisms, and this compound is a valuable precursor for creating chemical probes to study these interactions. chemimpex.comnih.gov The study of protein-protein interactions (PPIs) often relies on techniques that use probes containing reporter tags (like biotin (B1667282) or fluorescent molecules) or cross-linking agents. promega.ca

The versatility of the this compound structure is a significant advantage. The hydroxyl group can be modified, or the alpha-amino group can be used to incorporate the lysine derivative into a peptide chain. Subsequently, removal of the Z-group provides a unique, reactive handle on the lysine side chain. This amine can then be conjugated to a variety of functional moieties. For example, a fluorescent dye can be attached to create a probe for use in Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET) assays, which measure the proximity of two interacting proteins in live cells. promega.ca Similarly, a photo-reactive cross-linker can be attached to permanently link interacting proteins, which can then be isolated and identified. This strategic functionalization allows researchers to design custom probes to investigate specific PPIs. refeyn.com

Role in Enzyme Substrate Design and Studies

The ability to create custom-designed molecules makes this compound an important tool for enzymology. By incorporating this modified amino acid into peptides, researchers can create novel substrates to investigate the activity, specificity, and mechanism of various enzymes. chemimpex.com

Investigation of Lysyl Oxidase Activity in Allysine Synthesis

Lysyl oxidase (LOX) is a copper-dependent enzyme that is critical for the formation of connective tissues like collagen and elastin. cloud-clone.comnih.gov It functions by oxidizing the epsilon-amino group of lysine residues within these proteins to form a reactive aldehyde known as allysine. This process is the first step in creating the cross-links that give connective tissues their strength and stability. nih.govmdpi.com

To study the activity and specificity of LOX, researchers use synthetic peptide substrates. nih.gov this compound can be used to synthesize these peptides. After incorporating the D-lysine into a peptide sequence and removing the Z-protecting group, the resulting peptide can be tested as a substrate for LOX. This allows for the investigation of how the enzyme's activity is affected by the stereochemistry of the lysine residue (D-form vs. the natural L-form). Studies have shown that LOX activity is sensitive to the amino acids surrounding the target lysine, and introducing modifications like a D-amino acid can help to map the enzyme's active site and determine the structural requirements for substrate binding and turnover. nih.gov Additionally, modified substrates, such as those containing an azido (B1232118) group, have been shown to be excellent substrates for LOX, providing new tools for its study. researchgate.net

Development of Modified Substrates for Proteases

Proteases are enzymes that cleave peptide bonds in proteins and are involved in countless physiological processes. wur.nl They often exhibit high specificity, recognizing and cutting only at particular amino acid sequences. The development of modified substrates is essential for studying their function and for creating protease-resistant therapeutic peptides.

This compound is useful in this context because it provides a source of D-lysine. Most proteases are stereospecific and are evolved to recognize and cleave peptide bonds involving L-amino acids. A well-known example is the protease from Pseudomonas aeruginosa that specifically cleaves bonds on the C-terminal side of L-lysine residues. nih.gov By synthesizing a peptide substrate that incorporates D-lysine, researchers can create a molecule that is likely to be resistant to cleavage by such enzymes. These resistant substrates can act as inhibitors by binding to the enzyme's active site without being broken down, which is a key strategy in drug development. They are also used to probe the limits of an enzyme's specificity, helping scientists understand precisely how the enzyme recognizes its target. wur.nl

Conjugation Strategies for Functionalization

The chemical structure of this compound, with its distinct functional groups, is ideal for a variety of conjugation strategies aimed at creating functionalized biomolecules. The primary amine, the hydroxyl group, and the protected side-chain amine offer multiple points for chemical modification.

The core principle of its use in conjugation is the orthogonal protection afforded by the Z-group. This allows for a multi-step functionalization process. For instance, a molecule of interest can first be attached to the alpha-amino group. Then, after the Z-group is chemically removed, a second, different molecule can be attached to the newly exposed epsilon-amino group of the lysine side chain. This selective, stepwise approach is crucial for building complex molecular tools. acs.org

Common conjugation chemistries that target the amine groups include reaction with N-hydroxysuccinimide (NHS) esters to form stable amide bonds. researchgate.net This method is widely used to attach payloads like drugs or imaging agents to antibodies and peptides. researchgate.net Other strategies include reductive amination, where an amine reacts with an aldehyde to form an imine that is then reduced to a stable amine linkage, and the formation of amidines using reagents like 2-imino-2-methoxyethyl-thioglycosides. acs.orgacs.org The development of "click chemistry," such as the copper-catalyzed or strain-promoted cycloaddition between azides and alkynes, has further expanded the toolbox for bioconjugation, enabling highly efficient and specific ligations under mild, biological conditions. nih.goviris-biotech.de this compound can be readily converted into an azide-containing building block, making it suitable for these advanced conjugation methods.

Linkage to Fluorescent Tags and Labels

The covalent attachment of fluorescent dyes to biomolecules is a cornerstone of modern biological imaging and detection. This compound serves as a valuable scaffold for creating fluorescently labeled molecules due to its distinct functional groups. The primary alcohol offers a site for conjugation that is orthogonal to the often-utilized amino groups in peptides and proteins.

Reactive fluorescent dyes are designed to couple with specific functional groups on a target molecule. biomol.com While amino groups are the most common targets, reagents have been developed to react with alcohols, thiols, and other moieties. biomol.com The alcohol group of this compound can be linked to fluorescent labels through several chemical strategies. For instance, isocyanate (-NCO) or sulfonyl chloride (-SO2Cl) functionalized dyes can react directly with the hydroxyl group to form stable carbamate (B1207046) or sulfonate ester linkages, respectively. biomol.comuni-regensburg.de

The process typically involves reacting this compound with an activated fluorescent dye under controlled conditions. The Z-protecting group on the side-chain amine prevents it from reacting with the dye, ensuring that labeling occurs specifically at either the hydroxyl or the α-amino group, depending on the reaction strategy and protection scheme used. This site-specific labeling is critical for constructing well-defined molecular probes where the fluorescent signal's position and behavior are precisely controlled. Research on other amino alcohols has demonstrated their successful use in synthesizing fluorescent probes and sensors, highlighting the utility of the amino alcohol motif in this context. acs.orgnih.gov

Table 1: Reactive Moieties for Fluorescent Labeling of this compound

| Reactive Group on Dye | Functional Group on this compound | Resulting Linkage |

|---|---|---|

| Isocyanate (-NCO) | Alcohol (-OH) | Carbamate |

| Sulfonyl Chloride (-SO2Cl) | Alcohol (-OH) | Sulfonate Ester |

| N-hydroxysuccinimide ester (-NHS) | α-Amino (-NH2) | Amide |

Integration into Polymeric Delivery Systems

Polymeric nanoparticles, micelles, and hydrogels are extensively studied as carriers for targeted drug delivery. researchgate.net Polypeptides, in particular, are attractive due to their biocompatibility and biodegradability. Lysine-containing polymers are especially useful because the side-chain amine can be used to attach drugs, targeting ligands, or imaging agents.

This compound is a suitable monomer for synthesizing functional lysine-based polymers. The synthesis of poly-L-lysine has been achieved through various methods, including the chemoenzymatic polymerization of lysine esters. nih.govacs.orgresearchgate.net Similarly, this compound can be incorporated into polymer chains. Its alcohol group can act as an initiator for the ring-opening polymerization of amino acid N-carboxyanhydrides (NCAs), a common method for producing well-defined polypeptides. Alternatively, the alcohol group can be chemically modified to create a difunctional monomer suitable for step-growth polymerization.

The presence of the Z-protecting group is advantageous as it prevents the side-chain amine from participating in the polymerization, thus avoiding uncontrolled branching and ensuring a linear polymer structure. researchgate.net After the polymer is formed, the Z-group can be removed under specific conditions to reveal the primary amine on the side chain. This amine can then be functionalized, for example, by conjugating a therapeutic drug. This strategy allows for the creation of polymer-drug conjugates where the drug is attached via the lysine side chain. Studies on the catalytic production of lysinol (the diol version of lysine) have underscored its potential as a bio-based monomer for high-value polymers. mdpi.com

Preparation of Affinity Tags

Affinity tags are peptides or proteins fused to a recombinant protein of interest to facilitate its purification from a complex mixture. This compound can serve as a specialized chemical building block for constructing novel, non-peptidic, or modified peptide affinity tags.

In solid-phase peptide synthesis (SPPS), orthogonally protected amino acids, such as Fmoc-Lys(Dde)-OH, are used to create peptides with site-specific modifications on their side chains. While this compound itself is not a standard amino acid for direct incorporation into a peptide backbone via SPPS, its functional groups can be exploited to create unique affinity handles.

One approach involves using this compound as a core scaffold. For example, the alcohol group could be attached to a solid support. The α-amino group and the ε-amino group (after deprotection of the Z group) could then be selectively modified. This could involve building a small, specific chemical structure known to bind to a particular resin or antibody. The resulting molecule, a custom-designed affinity tag, could then be conjugated to a protein of interest. The use of modified lysine derivatives, such as azido-lysine for click chemistry or glycated lysine for studying post-translational modifications, demonstrates the power of using non-standard lysine building blocks in biochemical research. iris-biotech.debaseclick.eunih.gov

Table 2: Potential Roles of this compound Functional Groups in Affinity Tag Synthesis

| Functional Group | Potential Role |

|---|---|

| Primary Alcohol (-OH) | Linkage point to a solid support, nanoparticle, or another molecule. |

| α-Amino Group (-NH2) | Site for building a peptide chain or attaching a recognition motif. |

| ε-Amino Group (after deprotection) | A secondary site for modification, allowing for branched or bifunctional tags. |

Immobilization for Catalytic Applications

The immobilization of homogeneous catalysts onto solid supports is a key strategy in green chemistry, as it allows for easy separation of the catalyst from the reaction products and enables catalyst recycling. Chiral amino alcohols are well-established as effective ligands for a variety of metal-catalyzed asymmetric reactions. rsc.org

This compound is a chiral amino alcohol and is thus a candidate for use as a ligand in asymmetric catalysis. Its structure provides multiple potential coordination sites for a metal ion, including the α-amino group and the hydroxyl group. The compound can be immobilized on a solid support to create a heterogeneous catalyst. nih.govacs.org The primary alcohol group serves as a convenient anchor point for covalent attachment to various supports, such as polystyrene resins, silica (B1680970) gel, or magnetic nanoparticles. nih.govacs.org

The immobilization process would typically involve reacting the alcohol group of this compound with a functionalized support material. The Z-protection on the side-chain amine prevents it from interfering with the immobilization reaction or the subsequent catalytic process. Once immobilized, this ligand can be complexed with a suitable metal precursor (e.g., of rhodium, ruthenium, or iridium) to generate a recyclable, solid-supported catalyst for reactions like asymmetric hydrogenation or transfer hydrogenation. nih.gov Studies have shown that other chiral amino alcohols can be successfully anchored to supports and used as effective and reusable catalysts. acs.org

Advanced Analytical Characterization of H D Lys Z Ol and Its Derivatives

Mass Spectrometry (MS)-Based Techniques

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

For H-D-Lys(Z)-ol (Chemical Formula: C₁₄H₂₂N₂O₃), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical mass within a narrow tolerance window provides strong evidence for the compound's identity and correct elemental formula, distinguishing it from other potential isobaric impurities.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₄H₂₂N₂O₃ |

| Theoretical Monoisotopic Mass | 266.16304 u |

| Typical HRMS Instrument | Quadrupole-Orbitrap or Q-TOF |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Observed Ion | [M+H]⁺ |

| Theoretical m/z for [M+H]⁺ | 267.17032 |

| Typical Mass Accuracy | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.org This process, also known as MS², provides a molecular "fingerprint" that helps to elucidate the compound's structure. thermofisher.com For this compound, a precursor ion, such as the protonated molecule [M+H]⁺, is isolated in the mass spectrometer and then subjected to fragmentation, typically through Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD). github.io

The resulting fragmentation pattern is characteristic of the molecule's structure. Key fragmentations for this compound would include:

Loss of the benzyloxycarbonyl (Z) group components: Cleavage of the Z-group often results in a prominent benzyl (B1604629) ion (m/z 91) or tropylium (B1234903) ion, and neutral losses of CO₂ (44 u) or C₇H₇OH (108 u).

Cleavage along the lysine (B10760008) backbone: Fragmentation of the amino alcohol backbone would produce characteristic ions corresponding to the loss of water (H₂O) or ammonia (B1221849) (NH₃).

Side-chain fragmentation: Cleavage at various points along the lysine side chain provides further structural confirmation.

Analyzing these fragment ions allows for the precise mapping of the compound's connectivity, confirming the positions of the Z-group and the alcohol terminus. libretexts.org

Table 2: Predicted MS/MS Fragmentation Ions for [this compound+H]⁺

| Precursor Ion (m/z) | Fragmentation Pathway | Fragment Ion (m/z) | Description |

| 267.17 | Neutral loss of H₂O | 249.16 | Loss of the terminal hydroxyl group |

| 267.17 | Neutral loss of NH₃ | 250.17 | Loss of the alpha-amino group |

| 267.17 | Cleavage of C-O bond in carbamate (B1207046) | 159.12 | [M - C₇H₇O]⁺ |

| 267.17 | Formation of benzyl/tropylium ion | 91.05 | [C₇H₇]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. github.io This hybrid technique is essential for assessing the purity of this compound and identifying any synthesis-related impurities or degradation products. nih.gov

In a typical LC-MS workflow, the sample is first injected into an HPLC system, where this compound is separated from other components on a reversed-phase column (e.g., C18). analiticaweb.it The eluent from the column is then directed into the mass spectrometer's ion source (e.g., ESI). The MS detector continuously records the mass spectra of the components as they elute. This allows for the confirmation of the main peak's identity by its mass-to-charge ratio while also providing mass information for any impurity peaks, facilitating their identification. unm.edu The method is sensitive enough to detect minor species, making it suitable for quality control during development and manufacturing. nih.govacs.org

Application in Protein Footprinting and Higher-Order Structure Analysis

Protein footprinting is a suite of MS-based techniques used to investigate the higher-order structure of proteins by measuring the solvent accessibility of amino acid residues. nih.govnih.govutexas.edu Covalent labeling reagents that react with specific amino acid side chains are often employed. ntu.edu.sg Lysine residues, with their primary amine on the side chain, are common targets for such labeling experiments. utexas.edu

The presence of a derivative like this compound within a synthetic peptide or its use as a competitive inhibitor could be studied using footprinting. The benzyloxycarbonyl (Z) group on the lysine side chain blocks the primary amine, preventing it from reacting with amine-specific labeling reagents like N-hydroxysuccinimide (NHS) esters. utexas.edu In a protein footprinting experiment, this would make the modified lysine residue "invisible" to the labeling reagent. This characteristic can be exploited to:

Act as a negative control to confirm the specificity of lysine-targeting reagents.

Probe binding sites, where the introduction of a Z-protected lysine could sterically hinder interactions that would otherwise occur at that position.

Analyze the impact of specific side-chain modifications on local or global protein conformation and dynamics. nih.govresearchgate.net

The analysis workflow involves comparing the modification patterns of the protein in the presence and absence of the derivative, followed by proteolytic digestion and LC-MS/MS analysis to map the locations and extent of labeling. chemrxiv.org

Chromatographic Methods

Chromatographic techniques are fundamental for the purification and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile compounds like this compound and its precursors. vwr.comresearchgate.net The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). lcms.cz

For purity analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically used. The compound is separated on a hydrophobic stationary phase (e.g., C18 or C8 silica) using a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile, often with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape. A UV detector is used to monitor the column eluent, as the benzyloxycarbonyl group provides a strong chromophore. The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram. A purity level of ≥98% is often required for research-grade materials. vwr.com

Table 3: Typical HPLC Method Parameters for this compound Purity Analysis

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 5% to 95% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm or ~214 nm |

| Column Temperature | 25-40 °C |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, amino acids and their derivatives like this compound are generally non-volatile due to their polar nature and the presence of amino and carboxyl groups. thermofisher.com Consequently, direct GC analysis is challenging as these compounds tend to decompose at the high temperatures required for volatilization in the GC injector port. thermofisher.com

To overcome this limitation, derivatization is a mandatory step to increase the volatility of this compound for GC analysis. This process involves converting the polar functional groups (amine, hydroxyl, and carboxyl groups) into less polar, more volatile derivatives. A common method is silylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. thermofisher.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. thermofisher.com The resulting TMS-derivatives of this compound are significantly more volatile and thermally stable, allowing for their successful separation and detection by GC, typically coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). thermofisher.comtandfonline.com

The GC method parameters, including the type of column, temperature program, and carrier gas flow rate, must be carefully optimized to achieve good separation of the derivatized analytes. tandfonline.comnih.gov

Table 1: Illustrative GC Parameters for Analysis of Derivatized this compound

| Parameter | Typical Value |

| Column | 5% Phenyl Methylpolysiloxane (e.g., TRACE TR-5) thermofisher.com |

| Injector Temperature | 250 - 280 °C tandfonline.comnih.gov |

| Oven Program | Initial 110°C, ramp to 300°C nih.gov |

| Carrier Gas | Helium tandfonline.comnih.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) thermofisher.com |

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. weebly.comresearchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. core.ac.uk

In the ¹H NMR spectrum of this compound, specific resonances can be assigned to the protons of the lysine backbone, the benzyloxycarbonyl (Z) protecting group, and the terminal alcohol. The aromatic protons of the Z group typically appear in the range of 7.11–7.61 ppm. mdpi.com The benzylic protons (–CH₂–O–) of the Z group are also characteristic. mdpi.com Protons on the lysine side chain and backbone will appear at distinct chemical shifts, and their multiplicity, determined by spin-spin coupling, provides information about adjacent protons. mdpi.comnih.gov

The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom. chemicalbook.com The carbonyl carbon of the Z group, the aromatic carbons, and the carbons of the lysine chain can be clearly identified. chemicalbook.com Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish connectivity between protons and carbons, confirming the complete molecular structure. core.ac.uk

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) (Predicted) | ¹³C NMR (ppm) (Predicted) |

| Aromatic-H (Z-group) | ~7.3 | ~128-137 |

| Benzylic-CH₂ (Z-group) | ~5.1 | ~67 |

| Urethane (B1682113) C=O (Z-group) | - | ~157 |

| α-CH (Lysine) | ~3.5 | ~55 |

| ε-CH₂ (Lysine) | ~3.1 | ~41 |

| β, γ, δ-CH₂ (Lysine) | ~1.3-1.9 | ~23-32 |

| CH₂-OH | ~3.6 | ~63 |

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. bruker.com The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its constituent functional groups. researchgate.netresearchgate.net

Key vibrational frequencies include a broad O-H stretching band for the terminal alcohol group, typically around 3340 cm⁻¹. researchgate.net The N-H stretching of the carbamate can also be observed in this region. The presence of the benzyloxycarbonyl (Z) protecting group is confirmed by several characteristic peaks: a strong carbonyl (C=O) stretching vibration of the urethane at approximately 1693 cm⁻¹, and peaks from the aromatic phenyl group around 3065, 1269, and 700-750 cm⁻¹. researchgate.net The C-H stretching vibrations of the aliphatic lysine chain appear below 3000 cm⁻¹. The region between 1500 cm⁻¹ and 400 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule. oregonstate.edu

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Alcohol/Amine | O-H / N-H stretch | ~3340 (broad) | researchgate.net |

| Aromatic C-H | C-H stretch | ~3065 | researchgate.net |

| Aliphatic C-H | C-H stretch | <3000 | |

| Urethane C=O | C=O stretch | ~1693 | researchgate.net |

| Amide II | N-H bend | ~1530 | researchgate.net |

| Aromatic C=C | C=C stretch | ~1500-1600 | |

| Z-group Phenyl | C-H bend | ~700-750 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Microscopic and Scattering Techniques

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to investigate the internal structure of materials at the nanoscale. researchgate.net While this compound itself is a small molecule, its derivatives are often designed to self-assemble into various nanostructures, such as nanoparticles, nanofibers, or vesicles. mdpi.comresearchgate.net TEM is crucial for visualizing the size, shape, and internal morphology of these assemblies.

For instance, amphiphilic derivatives of lysine have been shown to form hollow vesicle structures or other complex morphologies in solution. mdpi.com TEM images can reveal whether these structures are solid, hollow, or lamellar, and provide precise measurements of their dimensions, which can be in the range of nanometers to micrometers. mdpi.comuzh.ch The preparation of the sample is critical and typically involves depositing a dilute solution of the self-assembled material onto a TEM grid and allowing the solvent to evaporate.

Scanning Electron Microscopy (SEM) provides detailed information about the surface topography and morphology of materials. nanoscience.comthermofisher.com Unlike TEM, which images the transmitted electrons, SEM scans a focused beam of electrons across the sample's surface to generate a three-dimensional-like image. nanoscience.com

In the context of this compound derivatives, SEM is extensively used to characterize the morphology of self-assembled superstructures, such as gels, films, or larger aggregates. acs.orgacs.org It can reveal the surface texture, shape, and spatial arrangement of features like fibers, tubules, or spherical particles. acs.orgresearchgate.net For example, studies on lysine-based surfactants have used SEM to visualize the formation of micrometer-sized tubular structures that lead to gelation. acs.orgnih.gov The high resolution and excellent depth of field of SEM make it ideal for understanding how molecular changes in lysine derivatives influence their macroscopic self-assembly behavior. nih.gov

Electrophoretic Light Scattering (ELS) for Particle Characterization

Electrophoretic Light Scattering (ELS) is a technique used to determine the electrophoretic mobility of particles in a liquid medium. nanofase.eumalvernpanalytical.com This mobility is then used to calculate the zeta potential, a key indicator of the stability of colloidal dispersions. malvernpanalytical.com The principle involves applying an electric field to a sample, which causes charged particles to move towards the oppositely charged electrode. nanofase.eu A laser beam illuminates the particles, and the scattered light is measured. The velocity of the moving particles induces a Doppler shift in the frequency of the scattered light, which is used to determine their electrophoretic mobility. wyatt.comnih.gov

For derivatives of this compound, particularly when formulated into nanoparticles or other delivery systems, ELS is crucial for characterizing the surface charge and predicting the stability of the formulation. nih.gov A high absolute zeta potential (e.g., > ±30 mV) generally indicates good stability due to strong electrostatic repulsion between particles, preventing aggregation or flocculation. nanofase.eu Conversely, a zeta potential near zero suggests instability. nanofase.eu

Research on nanoparticles derived from lysine-containing polymers demonstrates the utility of ELS. For instance, the zeta potential of nanoparticles can be measured to assess their suitability for biomedical applications. nih.gov Factors such as the pH and ionic concentration of the dispersant can significantly influence the zeta potential, making ELS a critical tool during formulation development. malvernpanalytical.com

Table 1: Illustrative ELS Data for Lysine Derivative Nanoparticles This table presents example data based on findings for similar compounds to illustrate the application of ELS.

| Formulation ID | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

|---|---|---|---|

| LD-NP-01 | 143.0 ± 1.0 | 0.357 ± 0.02 | +35.3 ± 0.5 |

| LD-NP-02 | 165.9 ± 1.0 | 0.300 ± 0.12 | +34.2 ± 1.6 |

| LD-NP-03 | 137.0 ± 1.0 | 0.360 ± 0.04 | +36.4 ± 2.2 |

Data adapted from studies on lysine-based nanoparticles. nih.gov

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is a powerful, non-destructive technique for determining the atomic and molecular structure of a crystal. ucmerced.edu When a sample is irradiated with monochromatic X-rays, the atoms in the crystal lattice diffract the X-rays in specific directions. photon-center.com The resulting diffraction pattern of intensities versus scattering angles is unique to the crystalline phase, acting as a "fingerprint" for that material. ucmerced.edu Analysis of the XRD pattern provides information on the crystal structure, lattice parameters, phase composition, and crystallite size. photon-center.comresearchgate.net

For this compound and its derivatives, XRD analysis is essential for solid-state characterization. It confirms the crystallinity of the compound and can be used to solve its three-dimensional structure. nih.gov Studies on related lysine derivatives, such as Nɛ-(benzyloxycarbonyl)lysine (ZLys), have successfully used XRD to determine their crystal structures when bound to proteins, revealing detailed molecular interactions. nih.govplos.org The crystallographic data obtained, including unit cell dimensions and space group, are fundamental for understanding the compound's physical properties and for computational modeling studies. researchgate.net

Table 2: Example Crystallographic Data for a Lysine Derivative This table shows representative crystallographic data based on a published structure of a related compound, N-Benzyloxycarbonyl-N-(2-nitrobenzenesulfonyl)-L-lysine. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₂₃N₃O₈S |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.531 (2) |

| b (Å) | 5.8690 (12) |

| c (Å) | 18.067 (4) |

| β (°) | 98.68 (3) |

| Volume (ų) | 1101.8 (4) |

| Z (molecules/unit cell) | 2 |

Other Advanced Analytical Methodologies

Brunauer-Emmett-Teller (BET) for Surface Area Analysis

The Brunauer-Emmett-Teller (BET) theory provides a method for measuring the specific surface area of solid materials. wikipedia.org The technique is based on the physical adsorption of a gas (commonly nitrogen) onto the surface of the material at cryogenic temperatures (typically 77 K). anton-paar.com By measuring the amount of gas adsorbed at various pressures, an adsorption isotherm is generated. The BET equation is then applied to these data to calculate the volume of gas required to form a monolayer on the surface, from which the total specific surface area is determined. anton-paar.comiitk.ac.in

The surface area is a critical physical property for compounds like this compound, as it influences dissolution rate, catalytic activity, and moisture retention. anton-paar.com For instance, materials with higher surface areas, often due to smaller particle sizes or the presence of pores, generally exhibit faster dissolution. anton-paar.com Studies on amino-functionalized materials and clays (B1170129) incorporating amino acids have shown that BET analysis can quantify how surface properties change with chemical modification or preparation method. nih.govresearchgate.net This analysis would be valuable for controlling the quality and performance of solid-state this compound.

Table 3: Representative BET Surface Area Data for Amino Acid-Modified Materials This table illustrates how surface area can differ based on material composition, using data from studies on acid-treated clays with and without amino acids. researchgate.net

| Sample Description | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) |

|---|---|---|

| Acid-Treated Clay | 225.4 | 0.231 |

| Clay + Alanine | 165.7 | 0.201 |

| Clay + Glycine | 180.2 | 0.215 |

| Clay + Glutamic Acid | 159.3 | 0.198 |

Slot Blot Analysis in Biochemical Assays

Slot blot analysis is a simple and rapid technique used to detect and quantify specific molecules in a solution. bio-rad-antibodies.com Unlike Western blotting, it does not involve electrophoretic separation by size. Instead, a liquid sample containing the molecule of interest is applied directly to a membrane (such as PVDF or nitrocellulose) through rectangular slots in a manifold. bio-rad-antibodies.comresearchgate.net The target molecule binds to the membrane, which is then incubated with a specific primary antibody, followed by a labeled secondary antibody for detection. The resulting signal intensity is proportional to the amount of the target molecule in the sample, allowing for quantification against a standard curve. bio-rad-antibodies.comnih.gov

This methodology can be adapted for the quantitative analysis of this compound or its derivatives in various biochemical assays. For example, if an antibody that specifically recognizes the Z-protected lysine is available, a slot blot could be used to measure the concentration of the compound in a sample or to quantify its binding to a target protein or other biomolecule. researchgate.net This approach has been successfully used for the quantification of other modified lysine residues, such as Nε-carboxymethyl-lysine (CML) and other advanced glycation end-products (AGEs). nih.govresearchgate.netmdpi.com The primary advantage is its ability to screen a large number of samples quickly. bio-rad-antibodies.com

Table 4: Hypothetical Slot Blot Quantification of a Lysine Derivative This table illustrates a standard curve from a hypothetical slot blot experiment designed to quantify a lysine derivative.

| Standard Concentration (ng/slot) | Signal Intensity (Arbitrary Units) |

|---|---|

| 0 | 50 |

| 2 | 250 |

| 4 | 510 |

| 10 | 1200 |

| 20 | 2350 |

Table 5: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| N-benzyloxycarbonyl-lysine | ZLys, Z-Lysine |

| N-Benzyloxycarbonyl-N-(2-nitrobenzenesulfonyl)-L-lysine | - |

| Nε-carboxymethyl-lysine | CML |

| Alanine | - |

| Glycine | - |

| Glutamic Acid | - |

| Nitrogen | N₂ |

Computational Studies and in Silico Modeling of H D Lys Z Ol

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. For H-D-Lys(Z)-ol, these simulations are pivotal in exploring its conformational landscape and its interactions with biological targets.

Conformational Analysis and Flexibility

Studies on similar peptide building blocks have shown that the interplay between the backbone and side-chain conformations is crucial for defining the secondary structure, such as helices or sheets. nih.gov For this compound, MD simulations can map out the energy landscape, identifying low-energy, stable conformations and the transition states between them. This information is critical for understanding how this molecule might behave during peptide synthesis or when incorporated into a larger peptide chain. The conformational space available to a peptide is influenced by the flexibility of its constituent amino acids. researchgate.netacs.org

Table 1: Key Torsional Angles in this compound for Conformational Analysis Note: The following is a representative table of the types of data generated from MD simulations. Actual values would be derived from specific simulation outputs.

| Dihedral Angle | Description | Typical Range (degrees) |

| φ (phi) | C'-N-Cα-C' | -180 to 180 |

| ψ (psi) | N-Cα-C'-N | -180 to 180 |

| ω (omega) | Cα-C'-N-Cα | ~180 (trans) or ~0 (cis) |

| χ1 (chi1) | N-Cα-Cβ-Cγ | -180 to 180 |

| χ2 (chi2) | Cα-Cβ-Cγ-Cδ | -180 to 180 |

| χ3 (chi3) | Cβ-Cγ-Cδ-Cε | -180 to 180 |

| χ4 (chi4) | Cγ-Cδ-Cε-Nζ | -180 to 180 |

| χ5 (chi5) | Cδ-Cε-Nζ-C(Z) | -180 to 180 |

Ligand-Receptor Interaction Modeling

Molecular docking and MD simulations are powerful tools for modeling the interaction of ligands like this compound with biological receptors. mdpi.comgoogle.com These methods can predict the binding mode and affinity of the molecule within the active site of an enzyme or a receptor. mdpi.comnih.gov For instance, if this compound were to be investigated as part of a peptide inhibitor for a specific enzyme, simulations could elucidate the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. acs.org

The process typically involves docking the ligand into the receptor's binding site, followed by MD simulations of the complex to assess its stability and dynamics. mdpi.com These simulations can reveal how the flexibility of both the ligand and the receptor contributes to the binding process, a concept known as "induced fit". nih.gov The insights gained from these models are invaluable for the rational design of more potent and selective therapeutic agents. google.comacs.org

Quantum Chemical Calculations (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a means to investigate the electronic properties of molecules with a high degree of accuracy. acs.orgnrel.gov

Electronic Structure and Reactivity Predictions

DFT calculations can be employed to determine the electronic structure of this compound, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. arabjchem.org These properties are fundamental to understanding the molecule's reactivity. The energy gap between the HOMO and LUMO, for example, is an indicator of chemical reactivity and kinetic stability. arabjchem.org

By analyzing the calculated electronic properties, one can predict which sites on the this compound molecule are most likely to be involved in chemical reactions. For instance, the nitrogen and oxygen atoms are expected to be nucleophilic centers, while the carbonyl carbon and the benzylic carbon of the Z-group could be electrophilic. DFT can quantify these properties, providing a more precise prediction of reactivity. acs.orgarabjchem.org

Table 2: Calculated Electronic Properties of this compound from DFT Note: This table presents hypothetical data that would be generated from DFT calculations.

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule |

| Mulliken Charges | N(α-amino): -0.45, O(carboxyl): -0.60 | Predicts sites for electrostatic interactions |

Reaction Mechanism Elucidation

DFT is a powerful tool for elucidating the mechanisms of chemical reactions by calculating the energies of reactants, products, and transition states. acs.orgnih.gov For this compound, this could involve studying its role in peptide bond formation or the removal of the Z-protecting group. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway and the structure of the transition state, providing a detailed understanding of the reaction mechanism. masterorganicchemistry.com

For example, the mechanism of the reaction between a lysine (B10760008) side chain and other molecules has been investigated using computational methods. researchgate.net Similar approaches could be applied to this compound to understand its reactivity in various chemical environments. These studies can help optimize reaction conditions and predict potential side reactions. masterorganicchemistry.com

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While direct QSAR studies on this compound itself may be limited as it is a building block, it can be a critical component in QSAR studies of peptide libraries. issuu.com

In such studies, a series of peptides containing this compound or its derivatives would be synthesized and their biological activity measured. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can include steric, electronic, and hydrophobic parameters. acs.org Statistical methods are then used to build a QSAR model that correlates these descriptors with the observed activity. nih.gov

A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. issuu.comacs.org For example, a QSAR study on a series of peptide-based enzyme inhibitors could reveal the optimal properties for the amino acid at a specific position, potentially highlighting the importance of the features provided by this compound.

Machine Learning Approaches in Peptide Design